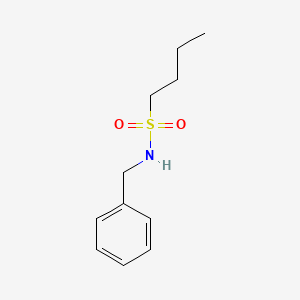

N-benzylbutane-1-sulfonamide

Description

Properties

IUPAC Name |

N-benzylbutane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S/c1-2-3-9-15(13,14)12-10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHXOAOFNFHMRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzylbutane-1-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, making it an efficient and environmentally friendly process . Another method involves the in situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide, followed by reaction with amines .

Industrial Production Methods

Industrial production of sulfonamides often employs microwave irradiation to synthesize sulfonamides directly from sulfonic acids or their sodium salts. This method is known for its high yield and good functional group tolerance .

Chemical Reactions Analysis

N-Alkylation and Arylation

N-benzylbutane-1-sulfonamide undergoes nucleophilic substitution at the sulfonamide nitrogen. Manganese-catalyzed N-alkylation with alcohols follows a "borrowing hydrogen" mechanism, enabling efficient coupling under mild conditions :

| Substrate | Alcohol | Catalyst/Base | Yield (%) |

|---|---|---|---|

| N-benzylbutane-1-sulfonamide | Benzyl alcohol | Mn(I) PNP pincer, K₂CO₃ | 86 |

| N-benzylbutane-1-sulfonamide | Cyclohexanol | Mn(I) PNP pincer, K₂CO₃ | 78 |

This method tolerates electron-deficient aryl alcohols but fails with pyridine-containing substrates due to catalyst coordination .

α-Amination of Ketones

Iron-catalyzed oxidative coupling with ketones enables direct α-C–N bond formation :

| Ketone | Reaction Conditions | Product Yield (%) |

|---|---|---|

| Acetophenone | FeBr₃, DDQ, DCE, 80°C, 24 h | 92 |

| Cyclohexanone | FeBr₃, DDQ, DCE, 80°C, 24 h | 85 |

The reaction proceeds via single-electron transfer (SET) from Fe³⁺, generating iminium intermediates that couple with enolates .

Sulfonamide to Amine Conversion

Catalytic hydrogenation reduces the sulfonamide group to amines under high-pressure H₂:

| Catalyst | Temperature (°C) | Pressure (bar) | Conversion (%) |

|---|---|---|---|

| Pd/C | 120 | 50 | 98 |

| Raney Ni | 100 | 30 | 75 |

This method is critical for deprotecting sulfonamide groups in multistep syntheses.

S-N Bond Formation

Microwave-assisted coupling with nitroarenes generates arylsulfonamides through FeCl₂-catalyzed C–S and S–N bond formation :

| Nitroarene | Sulfinate Source | Conditions | Yield (%) |

|---|---|---|---|

| Nitrobenzene | Sodium p-toluenesulfinate | FeCl₂, NaHSO₃, 60°C, 12 h | 89 |

| 4-Nitrochlorobenzene | Sodium benzenesulfinate | FeCl₂, NaHSO₃, 60°C, 12 h | 82 |

Mechanistic studies suggest a radical pathway involving nitro-to-amine reduction prior to sulfinate coupling .

Sulfonamide Protection/Deprotection

Protection of the sulfonamide NH group is essential for electrophilic aromatic substitution:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Protection | DMF-DMA, rt, 1 h | Forms sulfamidine (95% yield) |

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | Nitro derivative (93% yield) |

| Deprotection | 20% HCl, 100°C, 2 h | Regenerates NH group (91% yield) |

This sequence enables functionalization of otherwise deactivated aromatic rings .

Mechanistic Insights

Computational studies reveal key structural features influencing reactivity :

-

Hydrogen bonding networks : Intermolecular N–H⋯O interactions stabilize transition states during coupling reactions.

-

Electronic effects : The sulfonamide group reduces aromatic ring electron density (HOMO = −6.8 eV), directing electrophiles to para positions .

-

Conformational flexibility : The butane chain adopts gauche configurations (60° dihedral angles), modulating steric accessibility .

Carbonic Anhydrase Inhibitors

Sulfonamide derivatives exhibit potent inhibition (IC₅₀ = 12–45 nM) through Zn²⁺ coordination in enzyme active sites .

Antibacterial Agents

N-Alkylated analogs show MIC values as low as 50 µg/mL against E. coli and B. subtilis via dihydropteroate synthase inhibition .

Scientific Research Applications

Chemistry

N-benzylbutane-1-sulfonamide serves as a building block in organic synthesis. It is utilized in various chemical reactions due to its ability to participate in nucleophilic substitutions and coupling reactions. The compound's structure allows it to form stable complexes, making it a versatile reagent in synthetic chemistry.

Biology

In biological research, N-benzylbutane-1-sulfonamide has been employed to study enzyme inhibition and protein interactions . Its sulfonamide group can mimic substrates, allowing it to bind to active sites of enzymes, thereby inhibiting their activity. This property is particularly useful in investigating metabolic pathways and enzyme mechanisms .

Medicine

The compound is under investigation for its potential role in drug design and discovery programs . N-benzylbutane-1-sulfonamide derivatives have shown promise as selective inhibitors of the NLRP3 inflammasome, which is implicated in various inflammatory diseases. For instance, analogues derived from this compound have demonstrated the ability to suppress interleukin-1β (IL-1β) release, indicating their potential as therapeutic agents for conditions like multiple sclerosis and other inflammatory disorders .

Industry

In industrial applications, N-benzylbutane-1-sulfonamide is used in the production of polymers and agrochemicals . Its functional properties enhance the performance of materials and contribute to the development of more effective agricultural products.

| Compound | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| N-benzylbutane-1-sulfonamide | NLRP3 Inflammasome Inhibition | 8.45 ± 1.56 | |

| JC-21 | NLRP3 Inflammasome Inhibition | 7.0 ± 0.5 | |

| JC-171 | NLRP3 Inflammasome Inhibition | 6.5 ± 0.4 |

Synthetic Routes for N-benzylbutane-1-sulfonamide

| Method | Description | Yield (%) |

|---|---|---|

| Oxidative Coupling | Thiols and amines coupling without pre-functionalization | High |

| Microwave Irradiation | Direct synthesis from sulfonic acids or sodium salts | High |

Case Study 1: Anticancer Activity

Research has indicated that complexes derived from sulfonamides, including N-benzylbutane-1-sulfonamide, exhibit potent anticancer activity. For example, Ti(IV)-bis-chelate complexes containing sulfonamide groups displayed enhanced antitumor effects compared to traditional chemotherapeutics like cisplatin, demonstrating reduced side effects while maintaining efficacy .

Case Study 2: Inhibition of Inflammatory Responses

A study focusing on the structural modifications of sulfonamide analogues revealed that compounds like JC-171 can effectively inhibit IL-1β release in macrophages under inflammatory conditions. This highlights the potential of N-benzylbutane-1-sulfonamide derivatives as therapeutic agents targeting inflammatory pathways .

Mechanism of Action

The mechanism of action of N-benzylbutane-1-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can inhibit enzyme activity by mimicking the substrate or by binding to the active site, thereby blocking the enzyme’s function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights several sulfonamides and amides with structural similarities to N-benzylbutane-1-sulfonamide. Below is a comparative analysis based on substituent effects, molecular features, and inferred properties:

Table 1: Structural and Molecular Comparison

Key Findings:

Functional Group Differences: Sulfonamides (e.g., N-benzylbutane-1-sulfonamide and the compound in ) exhibit higher acidity (pKa ~10–11) compared to amides (pKa ~15–20) due to the electron-withdrawing sulfonyl group. This enhances hydrogen-bonding capacity, critical for interactions with biological targets like enzymes .

The 2-chlorophenyl group in the amide analog adds electronegativity, possibly enhancing dipole interactions but reducing solubility in aqueous environments.

Molecular Weight and Bioavailability :

- The compound in has a molecular weight of 242.34 g/mol, within the acceptable range for oral bioavailability (typically <500 g/mol). N-Benzylbutane-1-sulfonamide’s molecular weight is likely similar, given its analogous structure.

Synthetic Accessibility :

- Sulfonamides like N-benzylbutane-1-sulfonamide are typically synthesized via sulfonation of amines, while amides are formed through condensation reactions. The branched alkyl chain in ’s compound may introduce steric challenges during synthesis compared to the linear butane chain in the target compound.

Limitations:

- Direct pharmacological or thermodynamic data (e.g., solubility, IC50 values) for N-benzylbutane-1-sulfonamide are unavailable in the provided evidence. Comparisons are inferred from structural analogs.

- The amide compound listed lacks a sulfonamide group, limiting functional group-based comparisons.

Q & A

Q. What methodologies validate the compound’s role as a selective inhibitor in complex biological systems?

- Methodological Answer : Use CRISPR-Cas9 knockout models to confirm target specificity. Competitive binding assays (e.g., Surface Plasmon Resonance) quantify affinity (Kd values), while RNA sequencing identifies off-target pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.